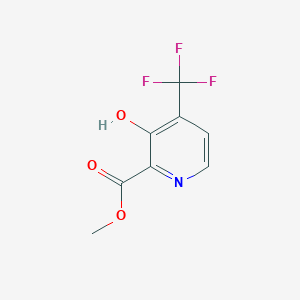
Methyl 3-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a trifluoromethyl group at the 4-position, a hydroxyl group at the 3-position, and a carboxylate ester group at the 2-position of the pyridine ring
作用機序
Target of Action
Trifluoromethylpyridines (tfmps), a group to which this compound belongs, are known to be key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have found applications in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have a significant impact on various biochemical processes, particularly in the agrochemical and pharmaceutical industries .
Result of Action
Tfmp derivatives are known to exhibit various biological activities, which suggests that they may have significant molecular and cellular effects .
Action Environment
The fluorine atom’s unique physicochemical properties and the pyridine moiety’s unique characteristics are known to contribute to the biological activities of tfmp derivatives .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate can be achieved through several synthetic routes. One common method involves the trifluoromethylation of 4-iodopyridine, followed by esterification and hydroxylation reactions. The reaction conditions typically involve the use of strong bases and appropriate solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the selection of cost-effective reagents and solvents is crucial for large-scale manufacturing.
化学反応の分析
Types of Reactions
Methyl 3-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of 3-oxo-4-(trifluoromethyl)pyridine-2-carboxylate.
Reduction: Formation of 3-hydroxy-4-(trifluoromethyl)pyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
類似化合物との比較
Similar Compounds
- Methyl 3-hydroxy-4-(chloromethyl)pyridine-2-carboxylate
- Methyl 3-hydroxy-4-(bromomethyl)pyridine-2-carboxylate
- Methyl 3-hydroxy-4-(fluoromethyl)pyridine-2-carboxylate
Uniqueness
Methyl 3-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
methyl 3-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7(14)5-6(13)4(2-3-12-5)8(9,10)11/h2-3,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZAEFNOODSFLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2776598.png)
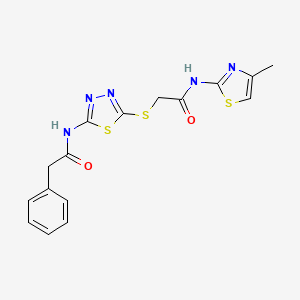
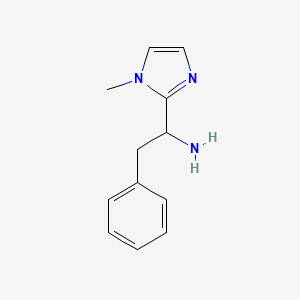
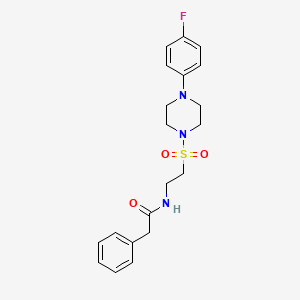
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2776605.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride](/img/structure/B2776607.png)
![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2776608.png)
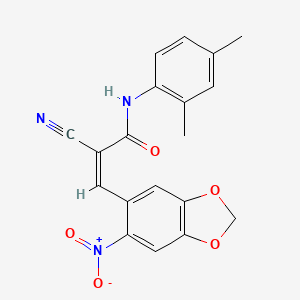
![(E)-4-(Dimethylamino)-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]but-2-enamide](/img/structure/B2776610.png)
![N-(4-bromo-2-fluorophenyl)-2-({8-methoxy-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide](/img/structure/B2776613.png)
![2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]methyl}-1,3-thiazole-4-carboxylic acid](/img/structure/B2776614.png)
![ethyl 4-(2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B2776615.png)
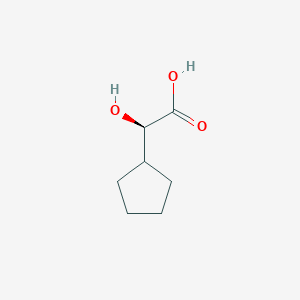
![(5-cyclopropylisoxazol-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2776620.png)
